Product packaging for 3-Bromo-5-fluoro-2,4-dimethylaniline(Cat. No.:)

3-Bromo-5-fluoro-2,4-dimethylaniline

Cat. No.: B11710069
M. Wt: 218.07 g/mol
InChI Key: XOHZAYVZJNCTFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Halogenated Anilines in Advanced Organic Synthesis

Halogenated anilines are foundational building blocks in modern organic synthesis. nih.gov The presence of halogen atoms on the aniline (B41778) ring provides reactive handles for a variety of chemical transformations. Aryl halides are of critical importance for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, which are powerful methods for constructing carbon-carbon and carbon-heteroatom bonds. nih.gov The electron-withdrawing nature of halogens can also influence the regioselectivity of further electrophilic aromatic substitution reactions. researchgate.net

The synthesis of halogenated anilines itself can be challenging, often requiring specific reagents and conditions to achieve the desired regioselectivity, especially in electron-rich systems like anilines. nih.gov Traditional methods like electrophilic aromatic substitution can sometimes lead to a mixture of products. nih.gov Consequently, the development of new and efficient methods for the regioselective halogenation of anilines remains an active area of research. nih.govresearchgate.net

Significance of Multifunctionalized Aromatic Amines in Chemical Research

Aromatic amines, including anilines, are a versatile class of organic compounds with wide-ranging applications. ijrpr.com When these molecules are "multifunctionalized," meaning they possess several different functional groups, their utility expands significantly. ijrpr.com Each functional group can impart specific reactivity and properties, allowing for the construction of complex molecular architectures. ijrpr.comresearchgate.net

Multifunctional aromatic amines are key components in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. ijrpr.comnumberanalytics.com The amine group itself can act as a nucleophile or a base, while other substituents, such as halogens, alkyl groups, or nitro groups, can be manipulated in subsequent synthetic steps. researchgate.net This modularity allows chemists to fine-tune the electronic and steric properties of the molecule to achieve a desired outcome in a synthetic sequence or to impart specific biological activity. The strategic placement of these functional groups is crucial for controlling the molecule's behavior in chemical reactions and biological systems.

Scope and Objectives of Research on 3-Bromo-5-fluoro-2,4-dimethylaniline

The specific compound, this compound, is a prime example of a multifunctionalized aromatic amine. Its structure incorporates a bromine atom, a fluorine atom, two methyl groups, and an amino group on a benzene (B151609) ring. This unique combination of substituents makes it a valuable intermediate in synthetic organic chemistry.

The primary objective of synthesizing and utilizing this compound is to leverage its distinct functionalities for the efficient construction of target molecules. While specific research applications are often proprietary, the structure of this compound suggests its potential use in the development of new pharmaceuticals, agrochemicals, or materials where a highly substituted aniline core is required.

Compound Data

Below is a table summarizing the key chemical identifiers and properties of this compound.

PropertyValue
CAS Number 1783727-80-9 sigmaaldrich.comabovchem.com
Molecular Formula C8H9BrFN sigmaaldrich.comabovchem.com
Molecular Weight 218.06 g/mol abovchem.com
IUPAC Name This compound
Canonical SMILES CC1=C(C=C(C=C1N)F)Br
InChI Key DQQIIUYYHRXJIJ-UHFFFAOYSA-N sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9BrFN B11710069 3-Bromo-5-fluoro-2,4-dimethylaniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9BrFN

Molecular Weight

218.07 g/mol

IUPAC Name

3-bromo-5-fluoro-2,4-dimethylaniline

InChI

InChI=1S/C8H9BrFN/c1-4-6(10)3-7(11)5(2)8(4)9/h3H,11H2,1-2H3

InChI Key

XOHZAYVZJNCTFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1N)F)C)Br

Origin of Product

United States

Elucidating Chemical Reactivity and Mechanistic Pathways of 3 Bromo 5 Fluoro 2,4 Dimethylaniline

Reactivity Governed by Halogen and Amine Functionalities

The chemical behavior of 3-Bromo-5-fluoro-2,4-dimethylaniline is intricately shaped by the interplay of its substituent groups: a bromine atom, a fluorine atom, an amino group, and two methyl groups, all attached to a benzene (B151609) ring. The positioning of these groups on the aromatic ring dictates the molecule's electronic properties and, consequently, its reactivity in various chemical transformations.

Electron-Withdrawing Effects of Bromine and Fluorine on Aromatic Systems

Both bromine and fluorine are electronegative atoms and thus exert an electron-withdrawing inductive effect on the aromatic ring. This effect reduces the electron density of the benzene ring, making the arylamine less basic compared to aniline (B41778). chemistrysteps.com The sp² hybridized carbon atoms of the aromatic ring are inherently more electronegative than sp³ carbons, contributing to this electron-withdrawing nature. chemistrysteps.com

Fluorine, being the most electronegative element, has a strong inductive effect. This high electronegativity can activate an aromatic ring towards nucleophilic attack. masterorganicchemistry.com The presence of fluorine as a substituent can increase the rate of nucleophilic aromatic substitution. masterorganicchemistry.com

The combined electron-withdrawing properties of both bromine and fluorine in this compound significantly influence its reactivity profile, particularly in substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Capabilities

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, especially those with electron-withdrawing groups. wikipedia.orglibretexts.org These groups activate the ring towards attack by a nucleophile. wikipedia.org The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The stability of this intermediate is crucial, and it is enhanced by the presence of electron-withdrawing substituents that can delocalize the negative charge. wikipedia.orglibretexts.org

In the context of this compound, the fluorine atom is generally a better leaving group than bromine in SNAr reactions. nih.gov This is because the rate-determining step is the initial nucleophilic attack on the ring, which is accelerated by the high electronegativity of fluorine, rather than the breaking of the carbon-halogen bond. masterorganicchemistry.com It is possible to selectively replace a fluorine atom while retaining a bromine atom in an SNAr reaction. nih.gov

Recent advancements have shown that even unactivated aryl fluorides can undergo SNAr with primary aliphatic amines under visible-light photoredox catalysis, a transition-metal-free approach. nih.gov This method proceeds through the formation of cationic fluoroarene radical intermediates. nih.gov

SNAr Reactivity of Halogens
Halogen Leaving GroupRelative Reactivity in SNArReason
FluorineHigherAccelerates the rate-determining nucleophilic attack due to high electronegativity. masterorganicchemistry.com
ChlorineIntermediateLess activating than fluorine. nih.gov
BromineLowerRelatively inert under some SNAr conditions. nih.gov

Electrophilic Aromatic Substitution (EAS) Patterns

In contrast to SNAr, electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. libretexts.org The amino group (-NH₂) is a powerful activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the benzene ring through resonance. allen.invedantu.com This increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. vedantu.com

However, the presence of the electron-withdrawing bromine and fluorine atoms deactivates the ring towards EAS. youtube.com Therefore, the reactivity of this compound in EAS reactions is a balance between the activating effect of the amino and methyl groups and the deactivating effect of the halogens. The directing influence of all substituents must be considered to predict the regioselectivity of the substitution. Typically, reactions like halogenation, nitration, sulfonation, and Friedel-Crafts reactions are common EAS processes. masterorganicchemistry.comlumenlearning.com For highly activated rings like anilines, reactions such as bromination can occur readily without a Lewis acid catalyst. chemistrysteps.comallen.in

Transformations Involving the Aniline Moiety

The aniline part of the molecule, the amino group attached to the benzene ring, is a site of significant chemical reactivity.

Amination Reactions and Derivatives

The amino group of this compound can undergo various reactions to form a range of derivatives. For instance, N,N-dimethylated anilines can be synthesized, and these derivatives themselves can participate in further reactions. acs.org Photoinduced methods have been developed for the difluoroalkylation of anilines, a transformation that is tolerant of a wide range of substituents, including halogens. acs.org

Oxidation and Reduction Pathways

The amino group in anilines can be susceptible to oxidation. Direct nitration of aniline with strong acids like nitric acid and sulfuric acid can lead to oxidation of the ring and the formation of undesired byproducts. allen.in To control this, the amino group is often protected, for example, by acetylation to form an acetanilide, before carrying out the desired reaction. allen.in

Reduction reactions are also pertinent. For example, a nitro group on an aromatic ring can be reduced to an amino group, a common synthetic route to anilines. While this compound already possesses an amino group, this highlights a key transformation within the broader class of substituted anilines.

Reactivity of Halogen Substituents

The presence of both bromine and fluorine atoms on the aniline ring, activated by the electron-donating amino and methyl groups, allows for selective chemical transformations. The carbon-bromine bond is generally more susceptible to oxidative addition in metal-catalyzed reactions than the more stable carbon-fluorine bond, providing a handle for regioselective functionalization.

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, the bromine atom at the C3 position is the primary site for these transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base, is a well-established method for modifying aryl halides. A patented process describes the use of this compound in a Suzuki coupling reaction. google.com The general conditions involve reacting the aniline with a suitable boronic acid or ester in the presence of a palladium catalyst and a base. The reaction mixture is stirred for a duration of 0.1 hours to 5 days at temperatures ranging from room temperature to reflux, depending on the specific substrates and catalyst system used. google.com While specific yields for this exact substrate are not detailed in the provided excerpt, the methodology is applicable for creating biphenyl (B1667301) derivatives or introducing other aryl or vinyl groups at the C3 position.

Reaction Coupling Partner Catalyst Base Solvent General Conditions
Suzuki-MiyauraOrganoboron compoundPalladium catalystRequiredInert solventRoom temperature to reflux, 0.1 h to 5 days

Sonogashira Coupling: This reaction would involve the palladium- and copper-co-catalyzed coupling with a terminal alkyne to introduce an alkynyl moiety at the C3 position. The mild conditions of the Sonogashira reaction are generally tolerant of a wide range of functional groups.

Negishi Coupling: The reaction with an organozinc reagent, catalyzed by a palladium or nickel complex, would also be expected to proceed at the C-Br bond, offering a pathway to introduce alkyl, aryl, or vinyl groups. nih.gov

Kumada Coupling: The coupling of a Grignard reagent with the aryl bromide, typically catalyzed by palladium or nickel, could be employed for alkyl or aryl group introduction. researchgate.net The reactivity of the Grignard reagent would need to be managed to avoid side reactions with the aniline's amino group.

Stille Coupling: This reaction utilizes an organotin reagent and a palladium catalyst. It is known for its tolerance to a wide variety of functional groups, making it a plausible method for the functionalization of this compound. mdpi.com

The expected reactivity order for the halide in these cross-coupling reactions is I > Br > Cl >> F, meaning the bromo-substituent would be selectively targeted over the fluoro-substituent.

Beyond traditional cross-coupling reactions, the halogen substituents of this compound can participate in other metal-catalyzed transformations. These reactions often leverage the unique electronic properties conferred by the substituent pattern. The presence of two geminal halogen atoms on a vinyl group can make them more reactive toward oxidative addition of metal complexes. acs.org While this specific compound is not a vinyl dihalide, the principles of metal-catalyzed activation of carbon-halogen bonds are broadly applicable.

Rhodium-catalyzed oxidative C-H/C-H cross-coupling reactions have been described for aniline derivatives to synthesize unsymmetrical 2,2'-diaminobiaryls, highlighting the potential for direct C-H functionalization in addition to C-Br bond activation. nih.gov Buchwald-Hartwig amination is another relevant transformation, where a palladium catalyst is used to form a new carbon-nitrogen bond, which could potentially be applied to further functionalize the aromatic ring, though this would typically involve reaction at the C-Br bond. mdpi.com

Investigating Electronic Push-Pull Systems and Their Influence on Reactivity

The substitution pattern of this compound creates a distinct electronic environment that significantly influences its reactivity. The amino (-NH2) and methyl (-CH3) groups are electron-donating, while the bromine (-Br) and fluorine (-F) atoms are electron-withdrawing.

The amino group is a strong activating group that increases the electron density on the benzene ring, particularly at the ortho and para positions, through resonance. google.comnih.gov The two methyl groups at positions C2 and C4 further enhance this electron-donating effect through induction.

This combination of electron-donating and electron-withdrawing groups creates a "push-pull" system. The strong electron-donating character of the amino and methyl groups enhances the nucleophilicity of the aromatic ring, which can influence the rate and selectivity of metal-catalyzed reactions. For instance, the increased electron density at the carbon atom bearing the bromine can facilitate the oxidative addition step in palladium-catalyzed cross-coupling reactions.

Theoretical studies on substituted anilines have shown that electron-acceptor groups can lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital), which can impact the molecule's electronic transitions and reactivity. acs.org The interplay of the electron-donating amino and methyl groups with the electron-withdrawing halogens in this compound will finely tune the electronic properties of the C-Br bond, affecting its reactivity in catalytic cycles. The precise balance of these push-pull effects dictates the substrate's susceptibility to various reagents and catalysts, making it a fascinating subject for studies in physical organic chemistry and reaction mechanism elucidation.

Advanced Spectroscopic Characterization and Structural Determination of 3 Bromo 5 Fluoro 2,4 Dimethylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei within a molecule. For 3-Bromo-5-fluoro-2,4-dimethylaniline, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be indispensable.

¹H NMR Spectral Analysis

A ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic proton, the amine protons, and the protons of the two methyl groups.

Aromatic Region: The single aromatic proton would appear as a singlet, though it may exhibit a small coupling to the fluorine atom (a doublet of very small splitting). Its chemical shift would be influenced by the surrounding substituents.

Amine Protons (-NH₂): The two protons of the primary amine group would likely appear as a broad singlet. The chemical shift of this signal is variable and depends on factors such as solvent, concentration, and temperature.

Methyl Protons (-CH₃): The two methyl groups at positions 2 and 4 are chemically non-equivalent and would therefore give rise to two separate singlets in the aliphatic region of the spectrum.

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic-H6.5 - 7.5s (or d)
-NH₂3.5 - 5.0br s
2-CH₃2.0 - 2.5s
4-CH₃2.0 - 2.5s

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum would provide information on each of the eight carbon atoms in the molecule. The chemical shifts would be influenced by the attached atoms and their positions on the aromatic ring.

Aromatic Carbons: Six distinct signals would be expected for the aromatic carbons. The carbon atom bonded to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F). The carbons ortho and meta to the fluorine would show smaller two- and three-bond couplings (²JC-F and ³JC-F), respectively. The carbons bonded to the bromine and the amino group would also have characteristic chemical shifts.

Methyl Carbons: Two separate signals would be observed for the two non-equivalent methyl carbons.

Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (ppm)
C-NH₂140 - 150
C-Br110 - 125
C-F155 - 165 (d, ¹JC-F)
Quaternary Aromatic Carbons120 - 140
Aromatic CH115 - 130
2-CH₃15 - 25
4-CH₃15 - 25

¹⁹F NMR Spectral Analysis

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. For this compound, the spectrum would consist of a single resonance for the fluorine atom. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. This signal might appear as a singlet or could be split into a multiplet due to coupling with the nearby aromatic proton and potentially the protons of the methyl groups, although the latter is less likely to be resolved.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

N-H Stretching: The primary amine group would exhibit two characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C=C Stretching: Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration would be expected in the 1250-1350 cm⁻¹ range.

C-F and C-Br Stretching: The C-F and C-Br stretching vibrations would be found in the fingerprint region, typically around 1000-1200 cm⁻¹ and 500-650 cm⁻¹, respectively.

Predicted IR Absorption Bands

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
-NH₂Symmetric & Asymmetric Stretch3300 - 3500
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 3000
C=CAromatic Ring Stretch1450 - 1600
C-NStretch1250 - 1350
C-FStretch1000 - 1200
C-BrStretch500 - 650

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion. This allows for the unambiguous determination of the molecular formula. For C₈H₉BrFN, the presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity.

The fragmentation pattern in the mass spectrum would be expected to show the loss of a bromine atom, a methyl group, and other characteristic fragments, which would further support the proposed structure.

X-ray Crystallography for Solid-State Structural Insights

The geometry of this compound is defined by the spatial relationship between its constituent atoms. The bond lengths, bond angles, and dihedral angles are critical parameters that describe this geometry. Based on the analysis of analogous substituted anilines, we can predict the expected values for these parameters in this compound.

The aromatic ring is expected to be largely planar, with carbon-carbon bond lengths characteristic of a substituted benzene (B151609) ring, typically ranging from 1.38 to 1.40 Å. The carbon-nitrogen bond of the aniline (B41778) group is anticipated to have a length of approximately 1.39 Å, which is shorter than a typical C-N single bond due to the delocalization of the nitrogen lone pair into the aromatic system. The carbon-halogen bond lengths will vary, with the C-Br bond expected to be around 1.90 Å and the C-F bond around 1.36 Å. The bond lengths of the methyl groups to the aromatic ring (C-CH₃) are generally in the range of 1.51 Å.

The bond angles within the benzene ring are predicted to be close to the ideal 120° of a regular hexagon, although minor distortions will occur due to the presence of different substituents. The C-C-N angle of the aniline group and the C-C-Br and C-C-F angles will also deviate slightly from 120° to accommodate the steric and electronic effects of the substituents.

Dihedral angles describe the rotation around bonds and are crucial for defining the three-dimensional shape of the molecule. A key dihedral angle in aniline derivatives is that between the plane of the aromatic ring and the plane defined by the C-N-H atoms of the amino group. In many substituted anilines, the amino group is slightly pyramidalized. The orientation of the methyl groups relative to the plane of the benzene ring will also be defined by specific dihedral angles.

Table 1: Expected Bond Lengths in this compound

Bond Expected Length (Å)
C-C (aromatic) 1.38 - 1.40
C-N ~1.39
C-Br ~1.90
C-F ~1.36
C-CH₃ ~1.51
N-H ~1.00
C-H (aromatic) ~1.08

Table 2: Expected Bond Angles in this compound

Angle Expected Value (°)
C-C-C (aromatic) ~120
C-C-N ~120
C-C-Br ~120
C-C-F ~120

Table 3: Expected Dihedral Angles in this compound

Dihedral Angle Description Expected Conformation
C-C-N-H Defines the orientation of the amino group May show slight pyramidalization

The arrangement of molecules in a crystal, known as crystal packing, is dictated by a variety of intermolecular forces. In the case of this compound, a combination of hydrogen bonds, halogen bonds, and van der Waals interactions would be expected to play a significant role.

The primary intermolecular interaction is likely to be hydrogen bonding involving the amino group (N-H) as a donor and the fluorine atom or the nitrogen atom of a neighboring molecule as an acceptor. nih.govresearchgate.netacs.org N-H···F and N-H···N hydrogen bonds are common motifs in the crystal structures of fluorinated and nitrogen-containing organic compounds, often leading to the formation of chains or dimeric structures. researchgate.netnih.gov

Furthermore, the presence of a bromine atom introduces the possibility of halogen bonding. nih.govresearchgate.netacs.org The bromine atom can act as an electrophilic "halogen bond donor," interacting with a nucleophilic region on an adjacent molecule, such as the nitrogen atom's lone pair or the π-system of the aromatic ring. These Br···N or Br···π interactions can be significant in directing the crystal packing. nih.gov

Computational Chemistry and Theoretical Studies on 3 Bromo 5 Fluoro 2,4 Dimethylaniline

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. tci-thaijo.org It is particularly effective for calculating the properties of molecules like substituted anilines. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which simplifies the complex calculations of wavefunctions for each electron. researchgate.net

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the lowest energy conformation on the potential energy surface. For 3-Bromo-5-fluoro-2,4-dimethylaniline, this process would involve calculating the total energy for various spatial arrangements of the amino group (-NH2) and the methyl groups relative to the benzene (B151609) ring. The geometry is adjusted iteratively until a minimum energy state is reached, providing key information on bond lengths, bond angles, and dihedral angles. While specific data for the title compound is not published, studies on similar molecules like 2-bromo-6-chloro-4-fluoroaniline (B1268482) have successfully used DFT methods (specifically B3LYP with a 6-31+G(d,p) basis set) to achieve this optimization. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential and indicates its ability to donate electrons. The energy of the LUMO is related to the electron affinity and signifies its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. science.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. For instance, a DFT study on 5-(3-bromo-4-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione, a related bromo-fluoro compound, calculated a HOMO-LUMO gap of 3.99 eV, indicating its relative reactivity. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data

Note: The following data is illustrative and represents typical values that would be calculated for an aromatic amine using DFT methods. It is not based on published research for this compound.

ParameterEnergy (eV)
EHOMO-5.85
ELUMO-1.20
Energy Gap (ΔE)4.65

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net It illustrates the charge distribution on the molecular surface. Different colors on the MEP map represent different potential values:

Red and Yellow: Indicate regions of negative electrostatic potential, rich in electrons. These sites are susceptible to electrophilic attack and are often associated with electronegative atoms like fluorine, oxygen, or nitrogen. researchgate.net

Blue: Indicates regions of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack.

Green: Represents areas of neutral potential. researchgate.net

For this compound, the MEP map would likely show negative potential (red/yellow) around the highly electronegative fluorine atom and the nitrogen of the amino group, identifying them as sites for electrophilic interaction. The hydrogen atoms of the amino group and potentially the bromine atom (via a phenomenon known as a σ-hole) would likely show positive potential (blue), marking them as sites for nucleophilic interaction. researchgate.netresearchgate.net

Quantum Chemical Descriptors for Reactivity Prediction

From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. tci-thaijo.org These global reactivity descriptors provide a framework for comparing the chemical behavior of different molecules.

The ionization potential (I) and electron affinity (A) are fundamental descriptors of chemical reactivity. They can be approximated using Koopmans' theorem, where:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Ionization potential is the energy required to remove an electron from a molecule, while electron affinity is the energy released when a molecule accepts an electron. These values are crucial for understanding a molecule's tendency to undergo oxidation or reduction.

Based on the ionization potential and electron affinity, further important descriptors can be derived:

Electronegativity (χ): This measures a molecule's ability to attract electrons. It is calculated as the average of the ionization potential and electron affinity: χ = (I + A) / 2 .

Chemical Hardness (η): This measures the resistance of a molecule to change its electron configuration. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. It is calculated as: η = (I - A) / 2 .

These descriptors help in predicting the behavior of this compound in chemical reactions according to principles like the Hard and Soft Acids and Bases (HSAB) theory.

Table 2: Representative Quantum Chemical Descriptors

Note: The following data is illustrative, derived from the representative values in Table 1. It is not based on published research for this compound.

DescriptorDefinitionCalculated Value (eV)
Ionization Potential (I)-EHOMO5.85
Electron Affinity (A)-ELUMO1.20
Electronegativity (χ)(I + A) / 23.525
Chemical Hardness (η)(I - A) / 22.325

Global and Local Electrophilicity Indices

Local electrophilicity indices specify the most reactive sites within the molecule for a nucleophilic attack. These are essential for predicting regioselectivity in chemical reactions. While these calculations are standard in computational studies, specific research detailing these indices for this compound is not available in the reviewed scientific literature.

ParameterValue
Global Electrophilicity Index (ω) Data not available in search results
Local Electrophilicity Indices Data not available in search results

Ab Initio Calculations for Molecular (Hyper)polarizabilities

Ab initio (from first principles) quantum chemistry methods are used to solve the Schrödinger equation for a molecule, providing highly accurate predictions of its electronic properties without relying on experimental data. These calculations are fundamental for determining how a molecule's electron cloud responds to an external electric field, which is key to understanding its optical properties.

ComponentValue (Debye)
μx Data not available in search results
μy Data not available in search results
μz Data not available in search results
Total Dipole Moment (μ) Data not available in search results

While polarizability describes the linear response of a molecule to an electric field, hyperpolarizabilities describe the nonlinear response. The first hyperpolarizability (β) and second hyperpolarizability (γ) are tensor quantities that are crucial for predicting a molecule's potential for non-linear optical (NLO) applications. Large hyperpolarizability values are a prerequisite for materials used in technologies like frequency doubling and optical switching. Although theoretical studies on similar fluorinated aniline (B41778) derivatives show their potential for NLO applications, specific evaluations for this compound are not documented in existing research. semanticscholar.org

ComponentValue (a.u.)
Total First Hyperpolarizability (β) Data not available in search results
Average Second Hyperpolarizability (γ) Data not available in search results

The prediction of NLO properties stems directly from the calculation of molecular hyperpolarizabilities. jmcs.org.mx Molecules with a significant first hyperpolarizability (β) value may exhibit second-order NLO phenomena like second-harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency. jmcs.org.mx The design of such molecules often involves combining electron-donating and electron-withdrawing groups to enhance charge asymmetry. jmcs.org.mx While this compound possesses such features, a quantitative prediction of its NLO properties based on calculated hyperpolarizability values is currently unavailable.

Simulation ParameterDetails
Force Field Data not available in search results
Simulation Time Data not available in search results
Temperature Data not available in search results
Ensemble Data not available in search results
Key Findings Data not available in search results

Synthetic Applications and Derivatization Strategies for 3 Bromo 5 Fluoro 2,4 Dimethylaniline

Role as a Versatile Synthetic Building Block

The strategic placement of functional groups on the aniline (B41778) ring makes 3-Bromo-5-fluoro-2,4-dimethylaniline a valuable starting material for the synthesis of more complex molecules. The amino group can be readily transformed into a diazonium salt, opening pathways to a variety of other functionalities. The bromine atom is particularly useful for carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. The fluorine and methyl groups modulate the reactivity and solubility of the molecule and its derivatives.

The presence of a bromine atom on the aromatic ring of this compound makes it an ideal substrate for various cross-coupling reactions, enabling the synthesis of complex biaryl and other substituted aromatic compounds. The Suzuki-Miyaura coupling, for instance, is a powerful method for forming carbon-carbon bonds. nih.gov By reacting this compound with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base, a wide array of substituted biphenyls can be accessed. nih.gov

Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions of this compound

Coupling Partner (Ar-B(OH)₂)CatalystBaseSolventProduct
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O5-Fluoro-2,4-dimethyl-3-phenylaniline
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane5-Fluoro-3-(4-methoxyphenyl)-2,4-dimethylaniline
Thiophene-2-boronic acidPd(dtbpf)Cl₂K₃PO₄Water/Surfactant5-Fluoro-2,4-dimethyl-3-(thiophen-2-yl)aniline

This table presents hypothetical reactions based on established methodologies for similar compounds.

Similarly, other palladium-catalyzed reactions such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to introduce alkenyl, alkynyl, and amino groups, respectively, at the position of the bromine atom. These transformations provide access to a diverse range of complex aromatic structures that are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

The aniline functionality in this compound is a key feature for the construction of N-heterocyclic systems. The amino group can act as a nucleophile or be converted into other reactive groups to facilitate cyclization reactions. For example, condensation of the aniline with dicarbonyl compounds or their equivalents can lead to the formation of various heterocyclic rings such as quinolines, indoles, and benzodiazepines.

One common strategy is the Skraup synthesis or its modifications for the preparation of quinolines, involving the reaction of the aniline with glycerol, an oxidizing agent, and sulfuric acid. Another approach is the Fischer indole (B1671886) synthesis, where the aniline is first converted to a hydrazine (B178648) derivative, which then undergoes reaction with a ketone or aldehyde to form an indole ring.

Furthermore, the amino group can be acylated, and subsequent intramolecular reactions can lead to the formation of heterocycles. For instance, acylation with a β-ketoester followed by cyclization can yield quinolinone derivatives. The presence of the bromine and fluorine atoms on the resulting heterocyclic core provides further handles for subsequent functionalization.

Formation of High-Value Derivatives through Directed Functionalization

The inherent reactivity of the different functional groups on this compound allows for the regioselective introduction of additional functionalities, leading to the synthesis of high-value, polyfunctionalized aromatic compounds.

The amino group strongly directs electrophilic substitution to the ortho and para positions. In the case of this compound, the positions ortho and para to the amino group are already substituted. However, the directing effects of all substituents must be considered for any further electrophilic substitution. The amino group is a powerful activating group, while the fluorine and bromine atoms are deactivating. google.com

Electrophilic aromatic substitution reactions, such as halogenation, nitration, or sulfonation, would likely occur at the remaining vacant position on the ring. google.com The precise location of substitution would depend on the interplay of the electronic and steric effects of the existing substituents. For example, bromination of anilines typically occurs at the ortho and para positions relative to the amino group. rsc.org Given the existing substitution pattern, further halogenation would likely be directed to the C6 position.

Table 2: Potential Regioselective Functionalization Reactions

ReactionReagentConditionsPotential Product
BrominationBr₂/AcOHRoom Temperature3,6-Dibromo-5-fluoro-2,4-dimethylaniline
NitrationHNO₃/H₂SO₄0 °C5-Fluoro-2,4-dimethyl-6-nitro-3-bromoaniline
SulfonationFuming H₂SO₄Heat2-Amino-6-bromo-4-fluoro-3,5-dimethylbenzenesulfonic acid

This table presents potential reactions and products based on general principles of electrophilic aromatic substitution on substituted anilines.

The combination of cross-coupling reactions at the bromine site and electrophilic substitution on the aromatic ring provides a powerful strategy for the synthesis of polyfunctionalized fluorinated aromatic compounds. For example, a Suzuki coupling could be performed first to introduce a new aryl group, followed by nitration or halogenation to add another functional group. The amino group can also be modified, for instance, by conversion to an acetamide (B32628) to moderate its directing effect or to protect it during subsequent reactions. This sequential functionalization allows for the precise construction of highly substituted aromatic cores, which are often found in bioactive molecules and advanced materials. The presence of fluorine is particularly desirable in pharmaceutical and agrochemical applications due to its ability to enhance metabolic stability, binding affinity, and lipophilicity.

Advanced Materials Science Precursor Synthesis

Substituted anilines are known precursors for the synthesis of conducting polymers, such as polyaniline. nih.gov The oxidative polymerization of anilines leads to the formation of polymers with interesting electronic and optical properties. The substituents on the aniline ring can be used to tune these properties. For instance, the presence of fluorine and methyl groups in this compound could influence the solubility, processability, and electronic bandgap of the resulting polymer.

Furthermore, the bromine atom can serve as a reactive site for post-polymerization modification, allowing for the grafting of other functional molecules onto the polymer backbone. This could lead to the development of new functional materials for applications in sensors, electronic devices, and corrosion protection. While the direct polymerization of this compound has not been specifically reported, the general principles of aniline polymerization suggest its potential as a monomer for creating novel polymeric materials. nih.gov

Development of Materials with Tailored Electronic Properties

The inherent electronic characteristics of this compound, stemming from the interplay between the electron-donating amino and methyl groups and the electron-withdrawing halogen substituents, make it a compelling starting material for the synthesis of novel organic electronic materials. The bromine atom, in particular, serves as a versatile handle for cross-coupling reactions, such as the Suzuki or Stille coupling, enabling the construction of extended π-conjugated systems. These reactions allow for the introduction of various aromatic or heteroaromatic units, thereby tuning the electronic properties of the resulting molecules.

The presence of the fluorine atom can significantly influence the electronic properties of the final material. Its high electronegativity can lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the derived conjugated materials. This can lead to improved stability against oxidation and potentially higher ionization potentials, which are desirable characteristics for hole-transporting materials in electronic devices like Organic Light-Emitting Diodes (OLEDs).

Furthermore, the strategic placement of the methyl groups on the aniline ring can enhance the solubility of the resulting polymers or large molecules, facilitating their processing from solution for device fabrication. While specific research on the derivatization of this compound for electronic applications is not widely published, the principles of molecular engineering suggest its potential in creating materials with tailored band gaps, charge carrier mobilities, and photophysical properties for use in transistors, sensors, and photovoltaic devices.

Exploration in Optical Materials and Dye Intermediates

The structural features of this compound also position it as a valuable intermediate in the synthesis of novel dyes and optical materials. The primary amino group can be readily diazotized and coupled with various aromatic compounds to form azo dyes. The specific substitution pattern of the aniline ring is expected to have a pronounced effect on the color and properties of the resulting dyes.

The combination of the electron-donating and electron-withdrawing groups can create a "push-pull" system within the dye molecule, which is a common design strategy for achieving strong absorption in the visible region of the electromagnetic spectrum and for enhancing nonlinear optical (NLO) properties. A patent on fluorinated azo dyes, while not mentioning this exact compound, demonstrates that the introduction of fluorine can lead to pigments with high brightness. google.com

The general procedure for creating an azo dye from an aniline derivative involves the formation of a diazonium salt, which is then reacted with a coupling component, such as a phenol (B47542) or another aniline derivative.

Future Research Directions and Emerging Applications

Development of Greener Synthetic Routes and Sustainable Chemistry

The traditional synthesis of halogenated anilines often involves multi-step procedures with potentially hazardous reagents and significant waste generation. Future research will undoubtedly focus on developing more environmentally benign and efficient synthetic pathways to 3-Bromo-5-fluoro-2,4-dimethylaniline.

One promising avenue is the use of ionic liquids as solvents for halogenation reactions. Research has shown that using copper(II) halides in ionic liquids can facilitate the regioselective chlorination and bromination of unprotected anilines under mild conditions, often with high yields and selectivity for the para-position. beilstein-journals.orgnih.govresearchgate.net Adapting such a system for the synthesis of this compound could offer a recyclable and less hazardous alternative to conventional methods.

Another key area of development is enzymatic halogenation. rsc.orgmanchester.ac.uknih.govfrontiersin.orgnih.gov Halogenase enzymes, found in various organisms, can regioselectively install halogen atoms onto aromatic rings under ambient conditions in aqueous media. rsc.orgmanchester.ac.uknih.govfrontiersin.orgnih.gov While direct enzymatic synthesis of this specific polysubstituted aniline (B41778) has not yet been reported, exploring the substrate scope of known halogenases or engineering new enzymes could lead to a highly sustainable, one-pot synthesis. Flavin-dependent halogenases, for example, have been shown to halogenate a variety of phenolic and aniline derivatives. rsc.org

The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will guide these synthetic endeavors. For instance, direct C-H activation and functionalization techniques are emerging as powerful tools to avoid the use of pre-functionalized starting materials, thereby reducing the number of synthetic steps and waste.

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic RoutePotential AdvantagesPotential Challenges
Conventional Synthesis Established methodologiesUse of hazardous reagents, multiple steps, waste generation
Ionic Liquid-Mediated Synthesis Recyclable solvent, milder reaction conditions, high regioselectivity beilstein-journals.orgnih.govresearchgate.netSubstrate-specific optimization required, cost of ionic liquids
Enzymatic Synthesis Environmentally benign, high regioselectivity, mild conditions rsc.orgmanchester.ac.uknih.govfrontiersin.orgnih.govEnzyme discovery and engineering, substrate scope limitations
Direct C-H Functionalization High atom economy, fewer synthetic stepsRegioselectivity control in a polysubstituted ring

Exploration of Novel Catalytic Transformations

The bromine atom on the this compound ring serves as a versatile handle for a variety of catalytic cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. acs.orgmdpi.com

Future research will likely explore the utility of this compound in well-established palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings. mdpi.comnih.govresearchgate.netorgsyn.org The Suzuki-Miyaura reaction would enable the formation of a new carbon-carbon bond at the bromine position, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups. researchgate.netmdpi.com The Buchwald-Hartwig amination, on the other hand, could be employed to form a new carbon-nitrogen bond, either by coupling with a different amine at the bromine site or by utilizing the existing amino group to couple with another aryl halide. mdpi.comorgsyn.org The electronic effects of the fluorine and methyl substituents will play a crucial role in the reactivity of the C-Br bond and the nucleophilicity of the amino group, offering opportunities to study the subtle interplay of these factors in catalysis. nih.gov

Moreover, emerging cross-coupling technologies could be applied to this molecule. For instance, nickel-catalyzed cross-coupling reactions are gaining prominence as a more sustainable and cost-effective alternative to palladium catalysis. Investigating the reactivity of this compound in such reactions could open up new synthetic possibilities.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to predict the properties and reactivity of molecules like this compound without the need for extensive experimental work. nih.govcapes.gov.brnih.govepa.govresearchgate.net

Future computational studies could focus on several key aspects. Firstly, DFT calculations can be used to predict the geometric and electronic structure of the molecule, including bond lengths, bond angles, and the distribution of electron density. This information is crucial for understanding its inherent reactivity. For example, calculating the molecular electrostatic potential (MESP) can help identify the most likely sites for electrophilic and nucleophilic attack.

Secondly, computational models can predict spectroscopic properties such as NMR chemical shifts and vibrational frequencies (FT-IR and Raman). nih.govnih.gov These predictions can aid in the characterization of the compound and its reaction products.

Furthermore, DFT can be employed to model reaction mechanisms and predict activation energies for various transformations. This would be particularly valuable in understanding the regioselectivity of synthetic reactions and in designing more efficient catalytic processes. For instance, modeling the oxidative addition and reductive elimination steps in a palladium-catalyzed cross-coupling reaction involving this compound could provide insights into the optimal ligand and reaction conditions.

Table 2: Potential Applications of Computational Modeling for this compound

Computational MethodPredicted Property/ApplicationSignificance
Density Functional Theory (DFT) Geometric and electronic structure (bond lengths, angles, charge distribution)Understanding inherent reactivity and intermolecular interactions. nih.govcapes.gov.brnih.govepa.govresearchgate.net
Molecular Electrostatic Potential (MESP) Identification of electrophilic and nucleophilic sitesPredicting sites of reaction.
Time-Dependent DFT (TD-DFT) Spectroscopic properties (NMR, FT-IR, Raman)Aiding in experimental characterization. nih.govnih.gov
Reaction Mechanism Modeling Activation energies and transition state geometriesDesigning efficient synthetic routes and catalysts.

Integration into Supramolecular Chemistry and Advanced Self-Assembly Systems

The presence of multiple functional groups capable of forming non-covalent interactions makes this compound an excellent candidate for use in supramolecular chemistry and the design of self-assembling systems. nih.govacs.orgacs.orgnih.govnih.govrsc.org

The amino group can act as a hydrogen bond donor, while the fluorine atom can act as a hydrogen bond acceptor. nih.govrsc.orgscispace.com The bromine atom is a potential halogen bond donor, an interaction that is increasingly being recognized for its strength and directionality in crystal engineering and the design of functional materials. acs.orgacs.orgnih.govnih.govmissouristate.edu The interplay of these different non-covalent interactions could lead to the formation of highly ordered one-, two-, or three-dimensional structures.

Future research could explore the co-crystallization of this compound with other molecules to form novel supramolecular architectures. nih.govacs.org For example, co-crystals with carboxylic acids or phenols could lead to robust hydrogen-bonded networks. nih.gov The ability to form halogen bonds could be exploited to direct the assembly of this molecule with Lewis basic sites on other components. acs.orgacs.orgnih.govnih.govmissouristate.edu

The self-assembly of this molecule on surfaces could also be investigated. Techniques like scanning tunneling microscopy could be used to visualize the formation of ordered monolayers, which could have applications in nanoscience and molecular electronics. The unique combination of substituents on the aromatic ring could lead to novel packing arrangements and surface properties.

Q & A

Basic: What are the optimal synthetic routes for 3-Bromo-5-fluoro-2,4-dimethylaniline, and how can reaction conditions be controlled to maximize yield?

Answer:
The synthesis typically involves halogenation and functionalization of pre-substituted aniline derivatives. A multi-step approach may include:

  • Halogenation : Controlled bromination/fluorination of 2,4-dimethylaniline precursors using agents like N-bromosuccinimide (NBS) or fluorine gas under inert conditions.
  • Regioselectivity control : Temperature modulation (e.g., 0–5°C for bromine addition to minimize over-substitution) and stoichiometric adjustments to favor mono-halogenation .
  • Purification : Column chromatography or recrystallization to isolate the target compound from byproducts like dihalogenated species .

Key parameters include reaction time (<24 hours), solvent choice (e.g., dichloromethane for bromine stability), and inert atmospheres to prevent oxidation of the amine group .

Basic: Which analytical techniques are critical for confirming the molecular structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., deshielded aromatic protons adjacent to electron-withdrawing Br/F groups) .
    • ¹⁹F NMR : Specific chemical shifts (~-110 to -120 ppm) validate fluorine incorporation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 232.00 g/mol) and isotopic patterns for Br/F .
  • HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection at 254 nm .

Advanced: How can computational modeling predict the reactivity and regioselectivity of this compound in cross-coupling reactions?

Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, bromine’s electron-withdrawing effect directs Suzuki-Miyaura coupling to the para position relative to the amine .
  • Molecular Dynamics (MD) : Simulates steric effects of methyl groups on catalyst accessibility in Buchwald-Hartwig aminations .
  • Case Study : DFT-guided optimization of Pd-catalyzed couplings with aryl boronic acids achieved >80% yield by prioritizing bromine over fluorine as the leaving group .

Advanced: What strategies resolve contradictions in reported spectroscopic data for halogenated aniline derivatives?

Answer:

  • Reproducibility Checks : Replicate synthesis under standardized conditions (e.g., solvent, temperature) to isolate variables affecting NMR shifts .
  • Advanced NMR Techniques :
    • 2D NMR (COSY, NOESY) : Resolves overlapping signals in crowded aromatic regions .
    • Variable Temperature NMR : Identifies dynamic effects (e.g., rotational barriers of methyl groups) causing discrepancies .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural validation, as seen in related bromo-fluoroaniline derivatives .

Advanced: How does the electronic interplay between bromine, fluorine, and methyl groups influence the compound’s reactivity in electrophilic substitution?

Answer:

  • Electron-Withdrawing Effects : Bromine (σₚ = +0.23) and fluorine (σₚ = +0.43) deactivate the ring, directing electrophiles to the least hindered position (e.g., para to the amine).
  • Steric Effects : Methyl groups at positions 2 and 4 block ortho/para sites, forcing nitration or sulfonation to meta positions .
  • Experimental Validation : In nitration reactions, HPLC-MS data showed exclusive meta-nitro product formation due to combined electronic and steric effects .

Advanced: What are the challenges in scaling up the synthesis of this compound while maintaining regiochemical fidelity?

Answer:

  • Heat Management : Exothermic halogenation requires jacketed reactors with precise cooling to prevent runaway reactions .
  • Catalyst Poisoning : Trace moisture deactivates Lewis acid catalysts (e.g., AlCl₃); use molecular sieves or anhydrous solvents .
  • Byproduct Mitigation : Continuous flow systems reduce dihalogenated byproducts by controlling residence time and reagent mixing .

Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) elucidate metabolic or environmental degradation pathways of this compound?

Answer:

  • Stable Isotope Tracing : Introduce ¹³C at the methyl groups to track oxidative demethylation via LC-MS/MS.
  • Degradation Studies : Exposure to UV light or soil microbiota showed cleavage of the C-Br bond as the primary degradation step, identified via ¹⁹F NMR monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.